molecular formula C13H23NO6 B14048249 (1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine

(1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine

Numéro de catalogue: B14048249
Poids moléculaire: 289.32 g/mol
Clé InChI: YPOPDWLICAWSKZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine is a glycine derivative featuring bulky tert-butoxy groups attached to a central dioxolane ring. This structural modification enhances steric hindrance and hydrophobicity compared to unmodified glycine. Such derivatives are often utilized in peptide synthesis as protected intermediates to prevent undesired side reactions during coupling steps . The tert-butoxy groups provide stability under acidic and basic conditions, making the compound valuable in organic and medicinal chemistry.

Propriétés

Formule moléculaire

C13H23NO6

Poids moléculaire

289.32 g/mol

Nom IUPAC

2-[[1,3-bis[(2-methylpropan-2-yl)oxy]-1,3-dioxopropan-2-yl]amino]acetic acid

InChI

InChI=1S/C13H23NO6/c1-12(2,3)19-10(17)9(14-7-8(15)16)11(18)20-13(4,5)6/h9,14H,7H2,1-6H3,(H,15,16)

Clé InChI

YPOPDWLICAWSKZ-UHFFFAOYSA-N

SMILES canonique

CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)NCC(=O)O

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Bis-tert-butoxycarbonylmethylamino)acetic acid typically involves the reaction of tert-butyl chloroformate with amino acids or amines in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amino group attacks the carbonyl carbon of tert-butyl chloroformate, leading to the formation of the Boc-protected amino acid .

Industrial Production Methods: Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesisers can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Analyse Des Réactions Chimiques

Types of Reactions: (Bis-tert-butoxycarbonylmethylamino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Applications De Recherche Scientifique

(Bis-tert-butoxycarbonylmethylamino)acetic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of (Bis-tert-butoxycarbonylmethylamino)acetic acid primarily involves the protection of amino groups. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparaison Avec Des Composés Similaires

Chromatographic Behavior

Chromatographic studies of amino acid- and peptide-modified silica phases reveal key differences in retention mechanisms. For instance:

  • Glycine-based phases exhibit moderate hydrophilicity in hydrophilic interaction liquid chromatography (HILIC) due to glycine’s small side chain and polar carboxyl/amine groups. However, the introduction of tert-butoxy groups in (1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine increases hydrophobicity, shifting its retention behavior closer to phenylalanine-modified phases (which have aromatic hydrophobic side chains) .
  • Aspartic acid-modified phases , in contrast, show strong anion-exchange properties due to their carboxylic acid groups, a feature absent in the tert-butoxy-protected glycine derivative .

Table 1: Selectivity Parameters in HILIC and RP-HPLC for Amino Acid-Modified Phases

Amino Acid Ligand Hydrophobicity (RP-HPLC) Hydrophilicity (HILIC) Ion-Exchange Capacity
Glycine Low Moderate Low
Phenylalanine High Low Low
Aspartic Acid Low High High (anionic)
(1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine Moderate-High Low-Moderate Negligible

Data adapted from chromatographic studies .

Reactivity in Maillard Reactions

Glycine derivatives participate in Maillard reactions (MRs), forming diverse products. However, structural modifications alter reaction pathways:

  • Unmodified glycine generates polar, oxygen-rich MR products (e.g., Strecker aldehydes) with low H/C and O/C ratios.
  • (1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine likely exhibits reduced reactivity due to steric hindrance from tert-butoxy groups, limiting nucleophilic interactions. This contrasts with cysteine, which forms sulfur-containing MRPs, and lysine, which produces aliphatic intermediates .

Table 2: Molecular Characteristics of MRPs from Different Amino Acids

Amino Acid Dominant MRP Features Example Products
Glycine Polar, low H/C, high O/C Formaldehyde, glyoxal
Cysteine Sulfur-containing compounds Thiazolidines, thiophenes
Lysine Aliphatic, high H/C Pyrroles, pyridines
(1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine Limited reactivity, fewer MRPs Protected intermediates

Based on FT-ICR-MS analysis of MRPs .

Hydrogen-Bonding Interactions

The tert-butoxy groups in (1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine reduce its capacity for hydrogen bonding compared to unmodified glycine. Studies on glycine-squaric acid complexes show that methyl group substitutions (e.g., in tert-butoxy) decrease NH-O and OH-O interactions, altering crystallization and solubility properties .

Activité Biologique

(1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of (1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine typically involves the reaction of di-tert-butyl dicarbonate with glycine derivatives. The reaction conditions often include the use of organic solvents and specific catalysts to enhance yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to (1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine exhibit significant antimicrobial activity. For instance, a study on dioxolanes showed that certain derivatives demonstrated potent antifungal activity against Candida albicans and significant antibacterial effects against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa .

Compound TypeAntifungal ActivityAntibacterial Activity
DioxolanesExcellent against C. albicansSignificant against S. aureus, S. epidermidis, E. faecalis, P. aeruginosa

The mechanism of action for compounds like (1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival. These mechanisms are common among compounds with similar structural features.

Study 1: Antifungal Activity

A study conducted on a series of 1,3-dioxolane derivatives revealed that a specific compound exhibited an MIC (Minimum Inhibitory Concentration) as low as 8 µg/mL against C. albicans. This suggests strong antifungal potential for derivatives related to (1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine.

Study 2: Antibacterial Efficacy

In another investigation, several compounds were screened for antibacterial activity, with one derivative demonstrating an MIC of 16 µg/mL against S. aureus. This indicates that modifications in the structure can enhance the antibacterial properties significantly.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.